molecular formula C19H15NO4 B2393107 2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid CAS No. 588674-04-8

2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid

Cat. No.: B2393107
CAS No.: 588674-04-8
M. Wt: 321.332
InChI Key: LYIDPYKNVAVDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(1,3-Benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a benzodioxol group, a quinoline group, and a carboxylic acid group . The benzodioxol group is a common motif in many bioactive compounds, including some pharmaceuticals . The quinoline group is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It’s found in many important compounds, including antimalarial drugs. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry, and it’s often involved in reactions .


Molecular Structure Analysis

The exact molecular structure of this compound would depend on the specific locations of the functional groups on the benzodioxol and quinoline rings. Unfortunately, without more specific information, it’s difficult to provide an accurate molecular structure analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the presence of functional groups. For example, carboxylic acids typically have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-10-5-11(2)18-13(6-10)14(19(21)22)8-15(20-18)12-3-4-16-17(7-12)24-9-23-16/h3-8H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIDPYKNVAVDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.